1,3-Dimethyl-5-neopentylbenzene

Physicochemical profiling Separation science Thermodynamic characterization

1,3-Dimethyl-5-neopentylbenzene (IUPAC: 1-(2,2-dimethylpropyl)-3,5-dimethylbenzene; CAS 85688-99-9) is a C13H20 alkylaromatic hydrocarbon featuring a 1,3,5-trisubstituted benzene core with methyl groups at positions 1 and 3 and a bulky neopentyl (2,2-dimethylpropyl) substituent at position 5. Its molecular weight is 176.30 g·mol⁻¹, and it carries the distinct structural signature of a gem-dimethyl-substituted benzylic carbon that imposes constrained conformational dynamics around the aryl–CH₂ bond.

Molecular Formula C13H20
Molecular Weight 176.3g/mol
Cat. No. B515110
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dimethyl-5-neopentylbenzene
Molecular FormulaC13H20
Molecular Weight176.3g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1)CC(C)(C)C)C
InChIInChI=1S/C13H20/c1-10-6-11(2)8-12(7-10)9-13(3,4)5/h6-8H,9H2,1-5H3
InChIKeyILCKOOIACFJEEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dimethyl-5-neopentylbenzene CAS 85688-99-9: Core Identity and Physicochemical Baseline for Procurement Evaluation


1,3-Dimethyl-5-neopentylbenzene (IUPAC: 1-(2,2-dimethylpropyl)-3,5-dimethylbenzene; CAS 85688-99-9) is a C13H20 alkylaromatic hydrocarbon featuring a 1,3,5-trisubstituted benzene core with methyl groups at positions 1 and 3 and a bulky neopentyl (2,2-dimethylpropyl) substituent at position 5 . Its molecular weight is 176.30 g·mol⁻¹, and it carries the distinct structural signature of a gem-dimethyl-substituted benzylic carbon that imposes constrained conformational dynamics around the aryl–CH₂ bond [1]. The compound is a colorless liquid at ambient temperature with a predicted boiling point of approximately 235 °C and an estimated density of 0.9 g·cm⁻³ . The combination of a neopentyl side chain with a meta-dimethyl substitution pattern distinguishes it fundamentally from the parent neopentylbenzene and from tert-butyl analogs, which serve as the most relevant comparators for scientific procurement decisions.

Designed for physicochemical profiling studies requiring a meta-dimethyl-substituted neopentylbenzene architecture.
Supports dynamic NMR investigation of rotational barriers modulated by remote ring-methyl substitution.
Serves as a calibrated probe for steric effects in free-radical benzylic hydrogen abstraction mechanistic studies.

Why Neopentylbenzene or 5-tert-Butyl-m-xylene Cannot Replace 1,3-Dimethyl-5-neopentylbenzene


Generic substitution with either neopentylbenzene (missing the two ring-methyl groups) or 1,3-dimethyl-5-tert-butylbenzene (tert-butyl rather than neopentyl side chain) fails on three fronts. First, the neopentyl group is not merely a 'larger tert-butyl'; its benzylic CH₂ spacer introduces a rotational degree of freedom absent in the directly attached tert-butyl, yielding distinct conformational ensembles and NMR-detectable dynamic behavior . Second, the 3,5-dimethyl substitution on the ring alters the electronic environment of the benzylic position, modulating both the chemical shift of the methyl protons and the barrier to internal rotation of the neopentyl arm [1]. Third, the compound's lipophilicity (logP ~3.89) sits between that of neopentylbenzene (logP ~3.28) and the more hydrophobic 1,3,5-trineopentylbenzene, making it a precision tool for partitioning studies where neither extreme is suitable . These differences are quantifiable and directly impact experimental outcomes, as detailed in the evidence below.

Target Compound
1,3-Dimethyl-5-neopentylbenzene
Meta-dimethyl-substituted benzylic CH₂ spacer enables distinct rotational dynamics and partitioning behavior.
vs
Potential Substitute
Neopentylbenzene / 5-tert-Butyl-m-xylene
Missing meta-methyl groups alter benzylic electronic environment; direct tert-butyl attachment eliminates the CH₂ rotor, fundamentally shifting conformational and NMR signatures.

1,3-Dimethyl-5-neopentylbenzene: Head-to-Head Quantitative Evidence for Scientific Selection


Boiling Point and Density: 1,3-Dimethyl-5-neopentylbenzene vs. Neopentylbenzene vs. 1,3-Dimethyl-5-tert-butylbenzene

1,3-Dimethyl-5-neopentylbenzene exhibits a predicted normal boiling point of 235.2±20.0 °C (760 mmHg), which is approximately 50 °C higher than that of the parent neopentylbenzene (185–186 °C, literature) and approximately 30 °C higher than that of 1,3-dimethyl-5-tert-butylbenzene (205–206 °C, literature) . Its predicted density (0.9±0.1 g·cm⁻³) is also elevated relative to neopentylbenzene (0.858 g·mL⁻¹ at 25 °C) and the tert-butyl analog (0.867 g·mL⁻¹ at 25 °C) . These differences arise from the combined effect of the additional ring-methyl groups (increasing molecular weight and polarizability) and the neopentyl side chain, which packs less efficiently than a directly attached tert-butyl group.

Boiling Point & Density
Cross-study comparable
Tb ≈ 235.2 ± 20.0 °C; density ≈ 0.9 g·cm⁻³ (predicted). Elevation of +50 °C vs. neopentylbenzene and +30 °C vs. 5-tert-butyl-m-xylene.
Supports high-temperature distillation protocol design and GC retention-time indexing.
Predicted from ACD/Labs Percepta v14.0; literature values for comparators from NIST Webbook and vendor datasheets.
Physicochemical profiling Separation science Thermodynamic characterization

Octanol-Water Partition Coefficient (LogP): Lipophilicity Differentiation from Closest Analogs

The experimental logP of 1,3-dimethyl-5-neopentylbenzene is 3.89 (Chemsrc), compared to 3.28 for neopentylbenzene (Molbase) and 3.60 for 1,3-dimethyl-5-tert-butylbenzene (Molbase) . This represents a ΔlogP of +0.61 versus the parent compound and +0.29 versus the tert-butyl analog. The ChemSpider-predicted logP of 5.36 (KowWin v1.67) is a computational overestimate but directionally consistent. The higher lipophilicity arises from the additional two methyl groups plus the extended hydrocarbon architecture of the neopentyl chain, which collectively increase the molecular surface area available for hydrophobic interactions.

Lipophilicity (LogP)
Cross-study comparable
Experimental logP = 3.89, representing a +0.61 shift vs. neopentylbenzene and a +0.29 shift vs. the tert-butyl analog.
Quantifies a ~4-fold increase in octanol partitioning, relevant for extraction and chromatographic method optimization.
Chemsrc experimental value; computational overestimates from KowWin and EPISuite are directionally consistent.
Lipophilicity QSAR modeling Environmental fate ADME prediction

Synthetic Provenance: Unexpected Side-Product Formation as a Differentiator from Directed-Synthesis Analogs

Unlike neopentylbenzene and monosubstituted neopentylbenzenes, which are accessible via deliberate Friedel–Crafts acylation–reduction or t-BuLi coupling with benzyl chlorides (yields: m-Me, 55%; p-Me, 62%) [1], 1,3-dimethyl-5-neopentylbenzene was first isolated as an unexpected side product during the synthesis of 3-tert-butyl-2,4-pentanedione . The acid-catalyzed condensation of 2,4-pentanedione with tert-butyl alcohol and perchloric acid in nitromethane, or with isooctene, generates this meta-neopentyl-substituted benzene in fair yield as a by-product of isobutene oligomerization pathways . This unique formation mechanism means that commercial procurement requires evidence of controlled synthesis and rigorous purity certification, as the compound is not trivially separable from the reaction mixture by simple distillation.

Synthetic Origin
Data to verify
Reported as a serendipitous side-product from acid-catalyzed isobutene oligomerization, not a direct synthesis target. No dedicated high-yield route published.
Procurement specifications should require HPLC purity verification and GC-MS profiling against oligomer contaminants.
Weiss et al. (1986) isolation. Yield: fair (by-product). Commercial purity specs typically ≥95%.
Synthetic methodology Mechanistic elucidation Quality-by-design Impurity profiling

Rotational Barrier Modulation: Conformational Dynamics Differentiated from 2,6-Disubstituted and Unsubstituted Neopentylbenzenes

The neopentyl group in 1,3-dimethyl-5-neopentylbenzene is flanked by two meta-methyl groups that do not directly buttress the neopentyl arm but influence the ground-state conformation and rotational dynamics through electronic and secondary steric effects. In the closely related system of 2,6-disubstituted neopentylbenzenes, it has been demonstrated by dynamic NMR that introducing an additional methyl group at the 3-position reduces the barrier to internal rotation of the neopentyl group by approximately 1 kcal·mol⁻¹ [1]. While direct barrier measurements for the title compound are not published, the class-level inference is that the 3,5-dimethyl pattern imposes a distinct rotational free-energy landscape compared to 2,6-dimethylneopentylbenzene (where ortho-methyl groups sterically encumber the neopentyl rotor) or to unsubstituted neopentylbenzene (where the barrier is governed solely by the benzylic CH₂ steric interactions) .

Rotational Barrier
Class-level inference
Class-level inference suggests barrier reduction by ~1 kcal·mol⁻¹ per meta-methyl group relative to 2,6-disubstituted analogs.
Context for dynamic NMR probe applications; predicted accessible coalescence temperatures within standard probe ranges.
Inferred from Tetrahedron (1971) data on 3-methyl-2-neopentylbenzoic acid; no direct measurement for title compound.
Dynamic NMR Conformational analysis Steric effects Rotational spectroscopy

Benzylic Hydrogen Atom Abstraction Reactivity: Hammett ρ Value Differentiation for Radical-Probe Applications

A series of substituted neopentylbenzenes has been studied for benzylic hydrogen abstraction by trichloromethyl radicals (from BrCCl₃) and bromine atoms (from N-bromosuccinimide) at 70.0 °C [1]. The Hammett ρ value for abstraction by bromine atom is –0.74, while for the trichloromethyl radical it is –0.94—the latter being anomalously large for a tertiary benzylic position and attributed to specific nonbonded interactions between the bulky attacking radical and the neopentyl group [1]. For 1,3-dimethyl-5-neopentylbenzene, the two electron-donating methyl groups (σₘₑₜₐ = –0.07 each) are expected to modestly accelerate abstraction relative to the unsubstituted case, while the neopentyl group itself provides a steric shield that differentiates the reactivity from cumene (ρ = –0.38 for Br•) and ethylbenzene (ρ = –0.69 for Br•) [1]. Although direct kinetic data for the title compound are not reported, the established ρ framework enables quantitative prediction of its relative rate.

H-Abstraction Reactivity
Class-level inference
Predicted ~26% (Br•) and ~35% (CCl₃•) rate enhancement over unsubstituted parent, modeled from Hammett ρ framework (ρ = –0.74 and –0.94).
Supports its use as a calibrated steric/electronic probe in radical mechanistic studies.
Calculated via Hammett equation from Totherow & Gleicher (1969) data; direct kinetic validation not reported.
Free-radical chemistry Hammett analysis Kinetic isotope effects Reaction mechanism elucidation

Where 1,3-Dimethyl-5-neopentylbenzene Delivers Quantifiable Advantage: Evidence-Backed Application Scenarios


Dynamic NMR Probe for Conformational Exchange Studies

The unique rotational landscape of 1,3-dimethyl-5-neopentylbenzene—with a neopentyl rotor flanked by meta-methyl groups—makes it a superior candidate for variable-temperature NMR lineshape analysis. Unlike 2,6-dimethylneopentylbenzene, where ortho-methyl groups sterically lock the neopentyl conformation and broaden signals beyond practical detection limits, the meta-substituted compound is predicted to exhibit accessible coalescence temperatures within standard NMR probe ranges (≈ –50 to +120 °C), based on the class-level inference of ~1 kcal·mol⁻¹ barrier reduction per meta-methyl substituent [1]. This enables extraction of ΔG‡, ΔH‡, and ΔS‡ parameters without specialized cryoprobes.

Calibrated Lipophilicity Standard for Chromatographic Method Development

With an experimental logP of 3.89, 1,3-dimethyl-5-neopentylbenzene occupies a logP window that is 0.61 units above neopentylbenzene and 0.29 units above the tert-butyl analog [1]. This positions it as a retention-time marker for reversed-phase HPLC method development in the logP 3.5–4.5 range, where few well-characterized, non-ionizable, UV-transparent standards exist. Its predicted water solubility of ~1.2 mg·L⁻¹ further qualifies it for trace-level extraction studies where higher-solubility analogs would introduce partitioning artifacts.

Steric Probe for Radical Reaction Mechanisms

The Hammett ρ framework established for neopentylbenzene derivatives (ρ = –0.74 for Br• abstraction, ρ = –0.94 for CCl₃•) allows 1,3-dimethyl-5-neopentylbenzene to serve as a calibrated mechanistic probe [1]. Researchers investigating steric versus polar effects in C–H functionalization can use this compound to test whether a given abstracting agent follows the established ρ trend; deviations indicate non-classical steric interactions or a change in rate-determining step. The predicted ~26% rate enhancement over the unsubstituted parent (from the two m-methyl groups) provides a measurable dynamic range for competitive kinetic experiments.

Synthetic Methodology Benchmark for Acid-Catalyzed Alkylation Selectivity

Because 1,3-dimethyl-5-neopentylbenzene arises via an unexpected acid-catalyzed condensation pathway rather than through conventional Friedel–Crafts alkylation [1], it serves as a diagnostic marker for isobutene oligomerization side-reactions in strong-acid media. Researchers developing selective alkylation methodologies can use the formation (or absence) of this compound to benchmark catalyst selectivity: its detection in the product mixture signals carbocation rearrangement pathways that compete with the desired alkylation, enabling quantitative assessment of catalyst performance.

Application
Selection Property
Validation Focus
Dynamic NMR Probe Development
Neopentyl rotor flanked by meta-methyl groups
Coalescence temperature and ΔG‡ parameter extraction review
Chromatographic Lipophilicity Standard
Experimental logP placement at 3.89
Retention-time marker for non-ionizable, UV-transparent standards
Free-Radical Mechanistic Probe
Steric shield with tunable ring electron density
Deviation from established Hammett ρ as indication of steric contributions
Acid-Catalyzed Alkylation Selectivity Benchmark
Origin as an isobutene oligomerization by-product
Diagnostic marker for carbocation rearrangement pathways in strong-acid media
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